molecular formula C17H19N3O3S B2574064 N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2380041-83-6

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2574064
CAS No.: 2380041-83-6
M. Wt: 345.42
InChI Key: CCYHMTUDRASSID-UHFFFAOYSA-N
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Description

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene intermediates, which are then coupled with the pyrazole ring. The final step involves the formation of the carboxamide group.

  • Step 1: Synthesis of Furan and Thiophene Intermediates:
    • Furan and thiophene rings are synthesized through cyclization reactions involving appropriate precursors.
    • Reaction conditions: Catalysts such as palladium or copper, solvents like dichloromethane or toluene, and temperatures ranging from 50°C to 150°C.
  • Step 2: Coupling with Pyrazole Ring:
    • The furan and thiophene intermediates are coupled with the pyrazole ring using cross-coupling reactions.
    • Reaction conditions: Use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Step 3: Formation of Carboxamide Group:
    • The final step involves the introduction of the carboxamide group through amidation reactions.
    • Reaction conditions: Use of amines and carboxylic acids, catalysts like N,N’-diisopropylcarbodiimide (DIC), and solvents such as acetonitrile or methanol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:
    • The compound can undergo oxidation reactions, particularly at the furan and thiophene rings.
    • Common reagents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
    • Major products: Oxidized derivatives of furan and thiophene.
  • Reduction:
    • Reduction reactions can occur at the carboxamide group.
    • Common reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
    • Major products: Reduced amine derivatives.
  • Substitution:
    • Substitution reactions can take place at the pyrazole ring.
    • Common reagents: Halogenating agents like bromine (Br₂), chlorinating agents like thionyl chloride (SOCl₂).
    • Major products: Halogenated pyrazole derivatives.

Scientific Research Applications

Chemistry:

  • The compound is used as a building block in the synthesis of more complex molecules.
  • It serves as a precursor for the development of novel heterocyclic compounds.
Biology:
  • The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
  • It is used in the study of enzyme inhibition and receptor binding.
Medicine:
  • The compound is investigated for its potential therapeutic applications, particularly in the treatment of inflammatory and infectious diseases.
  • It is also explored for its role in drug delivery systems.
Industry:
  • The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
  • It is also employed in the synthesis of advanced materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. It can interact with enzymes, receptors, and other biomolecules, leading to modulation of biological processes. The furan and thiophene rings contribute to its binding affinity and specificity, while the pyrazole ring enhances its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds:

  • N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can be compared with other heterocyclic compounds such as:
    • Furan-2-yl derivatives
    • Thiophen-2-yl derivatives
    • Pyrazole-4-carboxamide derivatives
Uniqueness:
  • The unique combination of furan, thiophene, and pyrazole rings in this compound provides distinct chemical and biological properties.
  • Its ability to undergo diverse chemical reactions and its potential applications in various fields make it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-10-16(11(2)20(3)19-10)17(22)18-8-13(21)15-7-12(9-24-15)14-5-4-6-23-14/h4-7,9,13,21H,8H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYHMTUDRASSID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCC(C2=CC(=CS2)C3=CC=CO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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